molecular formula C16H26BrNO3 B1652803 N-(3,4,5-trimethoxybenzyl)cyclohexanamine hydrobromide CAS No. 1609400-51-2

N-(3,4,5-trimethoxybenzyl)cyclohexanamine hydrobromide

Cat. No.: B1652803
CAS No.: 1609400-51-2
M. Wt: 360.29
InChI Key: RKLYTTUGVBIUNK-UHFFFAOYSA-N
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Description

N-(3,4,5-trimethoxybenzyl)cyclohexanamine hydrobromide is a chemical compound with the molecular formula C16H25NO3.BrH. It is a derivative of phenethylamines and is known for its psychoactive properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4,5-trimethoxybenzyl)cyclohexanamine hydrobromide typically involves the following steps:

  • Benzyl Protection: The starting material, 3,4,5-trimethoxybenzyl chloride, undergoes a protection reaction to form the benzyl-protected intermediate.

  • Cyclohexanamine Addition: Cyclohexanamine is then added to the protected intermediate under controlled conditions to form the cyclohexanamine derivative.

  • Hydrobromide Formation: The final step involves the addition of hydrobromic acid to form the hydrobromide salt of the compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled environments to ensure purity and yield. The process involves careful monitoring of reaction conditions, such as temperature, pressure, and pH, to achieve optimal results.

Chemical Reactions Analysis

Types of Reactions: N-(3,4,5-trimethoxybenzyl)cyclohexanamine hydrobromide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form its corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can occur at different positions on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of quinones and other oxidized derivatives.

  • Reduction Products: Reduction can yield amines and other reduced forms.

  • Substitution Products: Substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

N-(3,4,5-trimethoxybenzyl)cyclohexanamine hydrobromide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its effects on biological systems, including its potential as a pharmacological tool.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders and as a psychoactive agent.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3,4,5-trimethoxybenzyl)cyclohexanamine hydrobromide exerts its effects involves its interaction with molecular targets and pathways in the body. The compound is believed to act on serotonin receptors, leading to its psychoactive effects. The exact molecular pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems.

Comparison with Similar Compounds

  • Mescaline: A well-known psychedelic drug with similar structural features.

  • 3,4,5-Trimethoxybenzyl chloride: A precursor used in the synthesis of the compound.

  • Cyclohexanamine: A key component in the compound's structure.

Properties

IUPAC Name

N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.BrH/c1-18-14-9-12(10-15(19-2)16(14)20-3)11-17-13-7-5-4-6-8-13;/h9-10,13,17H,4-8,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLYTTUGVBIUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC2CCCCC2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609400-51-2
Record name Benzenemethanamine, N-cyclohexyl-3,4,5-trimethoxy-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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